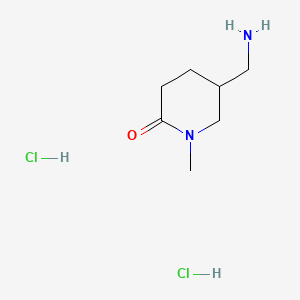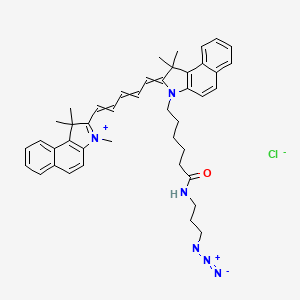
Cyanine5.5 azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine5.5 azide, also known as CY 5.5 azide, is a potent fluorescent dye used extensively in scientific research. It is particularly valued for its near-infrared (NIR) emission properties, making it suitable for live organism imaging. The compound is a member of the cyanine dye family, which are characterized by their long wavelengths and high fluorescence efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyanine5.5 azide is synthesized through a multi-step organic synthesis process. The reaction conditions are carefully controlled to ensure the purity and stability of the dye.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical synthesis with stringent quality control measures. The compound is often produced as a solid or in solution form, with a purity of 98% or higher.
Análisis De Reacciones Químicas
Types of Reactions: Cyanine5.5 azide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Cyanine5.5 azide is widely used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in labeling DNA, RNA, and proteins for fluorescence imaging.
Medicine: Utilized in diagnostic imaging and tracking the distribution of drugs within the body.
Industry: Applied in the development of sensors and other detection devices.
Mecanismo De Acción
The mechanism by which Cyanine5.5 azide exerts its effects involves its interaction with molecular targets and pathways. The azide group in the compound allows for click chemistry reactions, facilitating the labeling of biomolecules. The dye's NIR emission properties enable it to be detected with high sensitivity in biological systems.
Comparación Con Compuestos Similares
Cy5.5
Alexa Fluor 680
DyLight 680
Cyanine5.5 azide stands out due to its versatility and efficiency in various scientific applications, making it a valuable tool in research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C43H49ClN6O |
|---|---|
Peso molecular |
701.3 g/mol |
Nombre IUPAC |
N-(3-azidopropyl)-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C43H48N6O.ClH/c1-42(2)37(48(5)35-26-24-31-17-11-13-19-33(31)40(35)42)21-8-6-9-22-38-43(3,4)41-34-20-14-12-18-32(34)25-27-36(41)49(38)30-15-7-10-23-39(50)45-28-16-29-46-47-44;/h6,8-9,11-14,17-22,24-27H,7,10,15-16,23,28-30H2,1-5H3;1H |
Clave InChI |
KOVQVUIEVDGEDR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



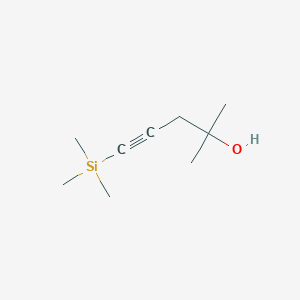
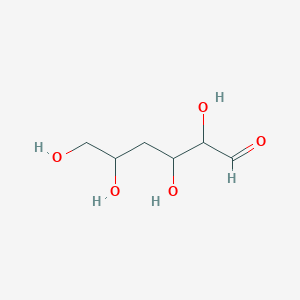
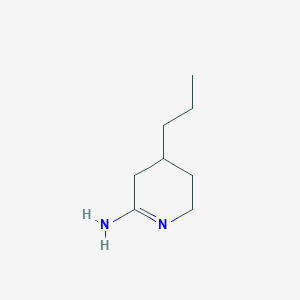
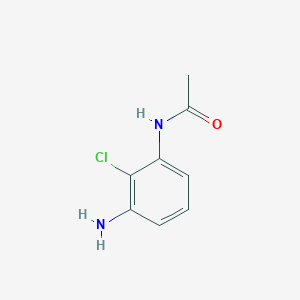

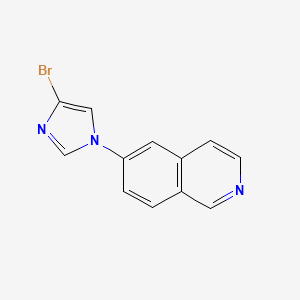
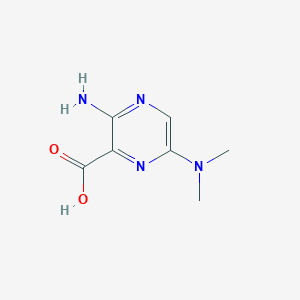
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
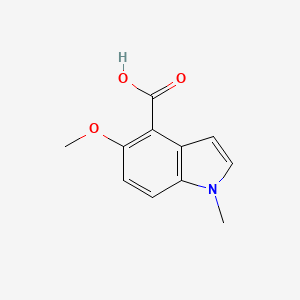
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
